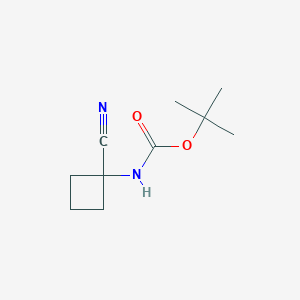
3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride
Vue d'ensemble
Description
“3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1258639-68-7 . It’s an important reagent in organic chemistry.
Molecular Structure Analysis
The molecular formula of this compound is C9H11ClO4S2 . The InChI Code is 1S/C9H11ClO4S2/c1-6-4-8 (15 (3,11)12)7 (2)9 (5-6)16 (10,13)14/h4-5H,1-3H3 .Applications De Recherche Scientifique
Pharmacology
In pharmacology, this compound is utilized for the synthesis of various drug candidates. Its sulfonyl chloride groups can act as reactive intermediates, allowing for the introduction of sulfonamide functionalities into molecules. Sulfonamides are known for their antimicrobial properties, making them valuable in the development of new antibiotics .
Material Science
Within material science, 3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride can be used to modify the surface properties of materials. It can introduce sulfonyl groups onto polymer chains, altering their hydrophilicity and potentially enhancing their biocompatibility for medical applications .
Chemical Synthesis
This chemical serves as a reagent in organic synthesis, particularly in the preparation of compounds with benzylic functionalities. It can undergo nucleophilic substitution reactions, providing a pathway to synthesize complex organic structures with high precision .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or reference compound when calibrating instruments or developing new analytical methods. Its distinct chemical structure allows for its use in mass spectrometry and chromatography to identify or quantify related compounds .
Life Sciences Research
Researchers in life sciences may employ this compound in the study of metabolic pathways involving sulfonated compounds. It can be used to trace the biochemical transformations of similar structures within living organisms .
Industrial Applications
On an industrial scale, 3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride might be used in the synthesis of dyes, pigments, or other sulfonyl-containing chemicals. Its reactive nature makes it a versatile building block for a wide range of industrial chemicals .
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2,5-dimethyl-3-methylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S2/c1-6-4-8(15(3,11)12)7(2)9(5-6)16(10,13)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOWCZXFVXWKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)Cl)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)



![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)




![Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate](/img/structure/B1522468.png)
![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)
![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)
